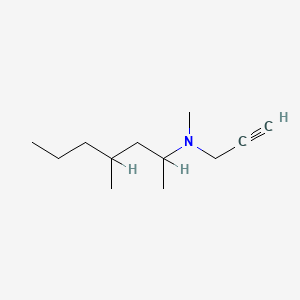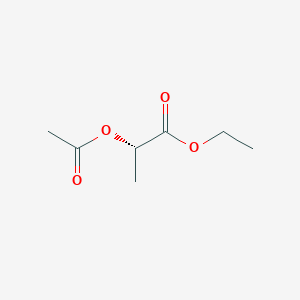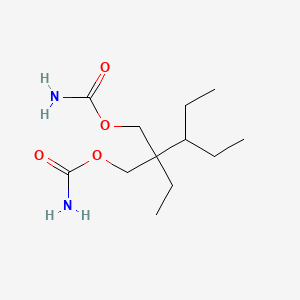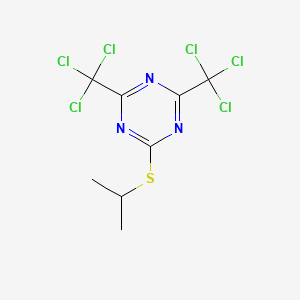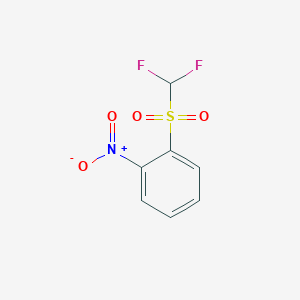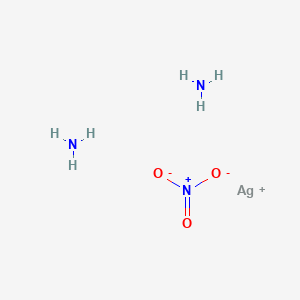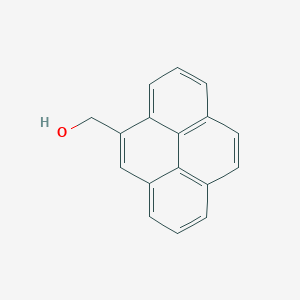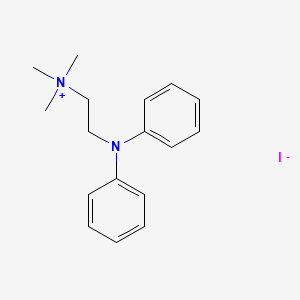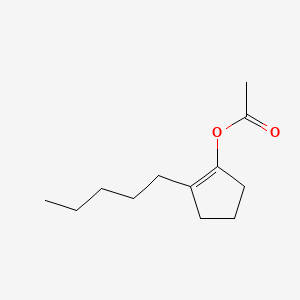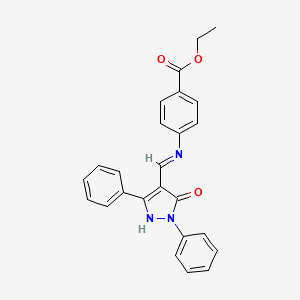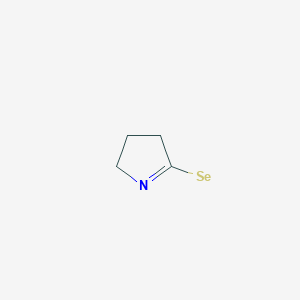![molecular formula C20H15BrO B14702180 1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one CAS No. 20458-67-7](/img/structure/B14702180.png)
1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one is an organic compound that features a biphenyl group, a bromine atom, and a phenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one typically involves the bromination of a biphenyl derivative followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: A biphenyl derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various derivatives.
1-Bromo-4-phenylbutane: A similar compound with a bromine atom and a phenyl group, but with a different carbon backbone.
2-Bromo-1-phenylethanone: A compound with a bromine atom and a phenyl group attached to an ethanone backbone, but without the biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one is unique due to the presence of both biphenyl and phenyl groups, which can confer distinct chemical and physical properties
Propriétés
Numéro CAS |
20458-67-7 |
|---|---|
Formule moléculaire |
C20H15BrO |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-bromo-2-phenyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C20H15BrO/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H |
Clé InChI |
KLNGHXJBADJMIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

